N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-21(18-20-17-13(23-2)4-3-5-15(17)26-18)9-16(22)19-11-6-7-12-14(8-11)25-10-24-12/h3-8H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCAPTOBQFOKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that combines elements from benzodioxole and benzothiazole moieties. This unique combination is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Case Study: Antimicrobial Evaluation
A study evaluated a series of benzothiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed potent antibacterial and antifungal activities. For instance, compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against tested bacterial strains .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |
| 4p | Varies | Varies | Antifungal |
Antitumor Activity
The antitumor potential of this compound has also been investigated, particularly focusing on its ability to inhibit cancer cell proliferation.
Research Findings
A study on structurally related compounds highlighted their ability to inhibit cancer cell lines such as Mia PaCa-2 and PANC-1. The structure–activity relationship (SAR) indicated that modifications to the benzothiazole and benzodioxole components significantly impacted antitumor efficacy .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| Mia PaCa-2 | 4b-1 | 12.5 |
| PANC-1 | 4b-1 | 15.0 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that these compounds can induce apoptotic pathways in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzodioxol-Containing Acetamide Derivatives
a) N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide (CAS: 749880-33-9)
- Structure : Replaces the benzothiazole ring with a 4-bromophenylmethyl group.
- Properties : Higher molecular weight (436.3 g/mol) due to bromine, increasing lipophilicity (logP ~3.2) compared to the target compound (estimated logP ~2.8).
b) N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536707-48-9)
- Structure : Features a pyrimidoindole sulfanyl group instead of benzothiazole.
- The sulfanyl group may improve redox activity.
- Activity : Pyrimidoindole cores are linked to kinase inhibition; however, explicit data for this compound are unavailable .
c) N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (CAS: 866589-99-3)
- Structure: Substitutes benzothiazole with a quinolinone ring bearing a 4-methylbenzoyl group.
- Properties: Increased polarity due to quinolinone and multiple methoxy groups (solubility in DMSO >10 mM).
- Activity: Quinolinones are known for antimalarial and antiviral effects, but specific data for this derivative are lacking .
Benzothiazole-Based Analogues
a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (CAS: N/A)
- Structure : Lacks the benzodioxole group but retains a thiazole ring.
- Properties : Smaller molecular weight (284.7 g/mol) with chloro and fluoro substituents enhancing electronegativity.
b) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₇N₃O₄S | 371.4 | 2.8 | ~1.5 (DMSO) | 4-OCH₃, Benzothiazole |
| N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)... | C₁₇H₁₇BrN₂O₃ | 436.3 | 3.2 | <1 (DMSO) | 4-Br, Phenylmethyl |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | C₁₀H₅ClF₂N₂O₂ | 284.7 | 2.1 | ~5 (DMSO) | 5-Cl, 2,4-diF |
| CAS: 536707-48-9 | C₂₆H₂₁N₃O₅S | 487.5 | 3.5 | ~0.8 (DMSO) | Pyrimidoindole, 4-OCH₃Ph |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
